N'-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE
Overview
Description
N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. One common synthetic route involves the use of a Lewis acid-catalyzed acyliminium ion allylation reaction, followed by a Mitsunobu reaction and a Pd-mediated Stille–Kelly intramolecular cross-coupling . Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include titanium(III) chloride for reduction and various electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole nucleus or the benzodioxine moiety.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indole derivatives, including this compound, have shown potential as antiviral, anticancer, and antimicrobial agents . The unique structural features of this compound make it a valuable tool for studying various biological processes and developing new therapeutic agents.
Mechanism of Action
The mechanism of action of N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N’-[(3E)-5-NITRO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOHYDRAZIDE can be compared with other indole derivatives, such as indole-3-acetic acid and various substituted indoles These compounds share similar structural features but differ in their specific functional groups and biological activities
Properties
IUPAC Name |
N-[(2-hydroxy-5-nitro-1H-indol-3-yl)imino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O6/c22-16(14-8-26-12-3-1-2-4-13(12)27-14)20-19-15-10-7-9(21(24)25)5-6-11(10)18-17(15)23/h1-7,14,18,23H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJAQWUOMLQZMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N=NC3=C(NC4=C3C=C(C=C4)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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